N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide (CAS Number: 557778-18-4) is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
Molecular Weight: 224.33 g/mol
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of 2-amino-4,5-dimethylthiazole with 3-methylphthalic anhydride. The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically occurs in specialized laboratories or chemical facilities. Precise reaction conditions, catalysts, and purification steps are crucial to achieving high yields.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield reduced derivatives.
Substitution: Substituents on the thiazole ring can be modified via substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions and substituents. Detailed analysis of intermediates and byproducts is essential.
Scientific Research Applications
This compound finds applications across scientific disciplines:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for pharmaceutical properties.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique, let’s briefly mention similar compounds:
N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide: (CAS Number: 303755-83-1)
N-(5-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide: (CAS Number: 557778-18-4)
Properties
Molecular Formula |
C15H14N4O2S |
---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methyl-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-8-9(2)22-15(16-8)17-13(20)12-10-6-4-5-7-11(10)14(21)19(3)18-12/h4-7H,1-3H3,(H,16,17,20) |
InChI Key |
JMXKLVCAWUHWAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C)C |
Origin of Product |
United States |
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